molecular formula C11H15ClN2 B1345516 1-(4-chloro-2-methylphenyl)piperazine CAS No. 58820-36-3

1-(4-chloro-2-methylphenyl)piperazine

Cat. No. B1345516
Key on ui cas rn: 58820-36-3
M. Wt: 210.7 g/mol
InChI Key: MXEFOSLEAQWWDM-UHFFFAOYSA-N
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Patent
US06680319B2

Procedure details

The title compound was prepared following the method described for the Compound 31A of Example 31 but starting from 4-chloro-2-methylaniline instead of 4-fluoro-2-methylaniline. Purification by flash chromatography (chloroform-2N ammonia in methanol 100:3 to 100:5) afforded the title compound (73%) as an oil.
Name
Compound 31A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11](CCCNC(C3C(C4C=CC=CC=4)=NOC=3C)=O)[CH2:10][CH2:9]2)=[C:4]([CH3:32])[CH:3]=1.[Cl:33]C1C=CC(N)=C(C)C=1>>[Cl:33][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[C:4]([CH3:32])[CH:3]=1

Inputs

Step One
Name
Compound 31A
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)N1CCN(CC1)CCCNC(=O)C=1C(=NOC1C)C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (chloroform-2N ammonia in methanol 100:3 to 100:5)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N1CCNCC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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